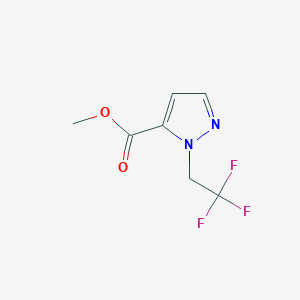

Methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate

Description

Methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate is a fluorinated pyrazole derivative characterized by a trifluoroethyl substituent at the 1-position and a methyl ester at the 5-position of the pyrazole ring. This compound is commercially available (CymitQuimica, Ref: 3D-KAC37923) and is utilized in medicinal chemistry and agrochemical research due to the metabolic stability imparted by fluorine atoms . Its molecular formula is C₇H₇F₃N₂O₂, with a molecular weight of 224.14 g/mol.

Properties

IUPAC Name |

methyl 2-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O2/c1-14-6(13)5-2-3-11-12(5)4-7(8,9)10/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGEHNOPIXSYEFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=NN1CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 2,2,2-trifluoroethyl hydrazine with an appropriate ester or acid chloride. One common method includes the cyclization of 2,2,2-trifluoroethyl hydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring, followed by esterification to introduce the methyl ester group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the ester group or the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing fluorinated groups.

Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

Medicine: Due to its unique chemical properties, it is investigated for potential use in pharmaceuticals, particularly as a scaffold for drug development.

Mechanism of Action

The mechanism of action of Methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications in Pyrazole Derivatives

The following table summarizes key analogs and their distinguishing features:

Key Comparative Analysis

Fluorination Patterns

- Trifluoroethyl vs.

- Aromatic Fluorination : The 2,4-difluorophenyl substituent in the thiophene-containing analog introduces π-π stacking capabilities, critical for binding to aromatic residues in enzyme active sites (e.g., kinase targets) .

Functional Group Influence

- Ester vs. Carboxylic Acid : The methyl ester in the target compound improves cell permeability compared to the carboxylic acid analog (e.g., 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid), which may require esterase-mediated activation in vivo .

- Heterocyclic Hybrids : The triazole-pyrazole hybrid (methyl 1-(1H-pyrazol-5-yl)triazole-4-carboxylate) demonstrates enhanced metabolic stability due to the triazole ring’s resistance to oxidative degradation, a feature leveraged in click chemistry-based drug discovery .

Commercial and Research Relevance

- The target compound is priced at €1,113.00/500 mg (CymitQuimica), reflecting its niche applications . Discontinued analogs (e.g., methyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate) highlight the demand for halogenated intermediates in cross-coupling reactions .

Biological Activity

Methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate (CAS No. 1260379-23-4) is a compound of increasing interest in medicinal chemistry and agrochemicals due to its unique structural properties and biological activity. This article explores the biological activity of this compound, focusing on its pharmacological potential, synthesis methods, and relevant case studies.

- Molecular Formula : C8H9F3N2O2

- Molecular Weight : 222.16 g/mol

- Structural Features : The presence of the trifluoroethyl group enhances lipophilicity, which can influence biological interactions and bioavailability.

Biological Activity Overview

Compounds containing the pyrazole ring are known for their diverse biological activities, including:

- Antitumor Activity : Certain pyrazole derivatives exhibit significant inhibitory effects against various cancer cell lines.

- Anti-inflammatory Effects : Compounds have been reported to reduce inflammation in animal models.

- Antimicrobial Properties : Pyrazole derivatives show activity against a range of bacterial and fungal pathogens.

Synthesis Methods

This compound can be synthesized through various methods, including:

- Cyclocondensation Reactions : Involves the reaction of appropriate precursors under acidic or basic conditions.

- One-Pot Syntheses : Efficient synthetic pathways that minimize steps and optimize yield.

Antitumor Activity

A study investigated the cytotoxic effects of this compound on breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated:

- Cell Viability Reduction : Significant reduction in cell viability was observed at varying concentrations.

- Synergistic Effects : When combined with doxorubicin, enhanced cytotoxic effects were noted, suggesting potential for combination therapies in hard-to-treat cancers.

Anti-inflammatory Effects

Research highlighted the anti-inflammatory properties of related pyrazole compounds. A specific derivative demonstrated:

- Inhibition of Nitric Oxide Production : In LPS-induced models, the compound significantly reduced nitric oxide levels.

- Comparison with Standard Drugs : The anti-inflammatory activity was comparable to indomethacin, a well-known anti-inflammatory agent.

Antimicrobial Activity

In vitro studies assessed the antimicrobial efficacy of this compound against various pathogens:

| Pathogen | Concentration Tested | Inhibition (%) |

|---|---|---|

| E. coli | 40 µg/mL | 90% |

| Bacillus subtilis | 40 µg/mL | 85% |

| Aspergillus niger | 40 µg/mL | 80% |

These findings suggest that the compound holds promise as a lead structure for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

The unique trifluoroethyl group in this compound plays a crucial role in its biological activity. The lipophilicity imparted by fluorine atoms may enhance membrane permeability and target binding affinity.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals variations in biological activity:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate | C8H9F3N2O2 | Contains a methyl group at position 5 |

| 5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid | C7H7F3N2O2 | Exhibits similar biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.